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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile
of ST 1535, a potent and preferential antagonist of the A2A adenosine receptor. The
information compiled herein is intended to serve as a comprehensive resource for researchers
and professionals engaged in drug discovery and development, particularly in the context of
neurodegenerative disorders such as Parkinson's disease.

Core Compound: ST 1535

ST 1535, with the chemical name 2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine, is
a non-xanthine derivative that has demonstrated significant potential as a selective antagonist
of the adenosine A2A receptor. Its pharmacological profile suggests therapeutic utility in
conditions where modulation of adenosinergic neurotransmission is beneficial.

Quantitative Binding and Functional Data

The binding affinity and functional potency of ST 1535 have been characterized through
various in vitro assays. The following tables summarize the key quantitative data, providing a
clear comparison of its activity at different adenosine receptor subtypes.

Table 1: Binding Affinity of ST 1535 at Human Adenosine
Receptors
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Receptor Radioligand

Subtype e Cell Line K_i (nM) Reference
Human A2A [FH]CGS 21680 CHO 9.2+1.1 [1]
Human A2A [3H]ZM 241385 CHO 52+5 [1]
Human Al - CHO 85+5 [1]
Human A3 - CHO >1000 [1]

Note: The difference in K_i values for the A2A receptor is dependent on the use of an agonist
or antagonist radioligand in the binding experiments.

Table 2: Functional Antagonism of ST 1535 at Human
Adenosine Receptors

Receptor . .
Agonist Used Cell Line IC_50 (nM) Reference
Subtype
Human A2A NECA CHO 353+£30 [1]
Human Al CHA CHO 510 + 38 [1]

Selectivity Profile

ST 1535 exhibits a preferential affinity for the A2A adenosine receptor over other adenosine
receptor subtypes. Studies have shown that it possesses a significantly lower affinity for the A1
and A3 receptors, with a K_i value for the A3 receptor being greater than 1000 nM[1].
Furthermore, it has been reported that ST 1535 displays low to very low affinity for
approximately 30 other different receptors, underscoring its selective pharmacological profile.
In studies using rat brain tissues, ST 1535, along with other A2A antagonists, showed higher
affinity in the striatum, where "typical" A2A receptors are more abundant, compared to the
hippocampus[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization
of ST 1535's binding and functional profile.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubs.acs.org/doi/10.1021/jm100240h
https://pubs.acs.org/doi/10.1021/jm100240h
https://pubs.acs.org/doi/10.1021/jm100240h
https://pubs.acs.org/doi/10.1021/jm100240h
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm100240h
https://pubs.acs.org/doi/10.1021/jm100240h
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm100240h
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Radioligand Binding Assays

These assays are performed to determine the binding affinity (K i) of a compound for a specific
receptor.

1. Cell Culture and Membrane Preparation:

e Chinese Hamster Ovary (CHO) cells stably transfected with the human A1, A2A, or A3
adenosine receptor are cultured in appropriate media.

e Cells are harvested, and cell membranes are prepared by homogenization in an ice-cold
buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

¢ The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the
cell membranes.

e The membrane pellet is resuspended in a suitable assay buffer, and the protein
concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:
e The assay is typically carried out in a 96-well plate format.
e To each well, the following are added in order:
o 50 pL of increasing concentrations of the test compound (ST 1535).

o 50 uL of the appropriate radioligand (e.g., [BH]JCGS 21680 for A2A receptors at a final
concentration of 10 nM).

o 100 pL of the prepared membrane suspension (20-22 pg of protein per tube).

» Non-specific binding is determined in the presence of a high concentration of an unlabeled
ligand (e.g., 10 uM NECA).

3. Incubation and Filtration:
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The reaction mixtures are incubated at 25°C for 60 minutes in a shaking water bath.

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel
GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

The filters are washed multiple times with ice-cold buffer to remove any non-specifically
bound radioligand.

. Data Analysis:
The radioactivity retained on the filters is measured using a scintillation counter.

The specific binding is calculated by subtracting the non-specific binding from the total
binding.

The IC_50 values (the concentration of the compound that inhibits 50% of the specific
binding of the radioligand) are determined by non-linear regression analysis.

The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of
cyclic AMP (cAMP), a second messenger.

. Cell Culture and Preparation:

CHO cells expressing the recombinant human A2A or A1 adenosine receptor are cultured to
an appropriate confluency.

The cells are harvested, centrifuged, and resuspended in a stimulation buffer (e.g., HBSS, 5
mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase
inhibitor used to prevent the degradation of cCAMP.

. Antagonist and Agonist Treatment:

Cells are typically plated in 24-well or 96-well plates.
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e The cells are pre-incubated with varying concentrations of the antagonist (ST 1535) for a
defined period.

e An agonist (e.g., NECA for A2A receptors) is then added to stimulate cAMP production.
3. Cell Lysis and cAMP Measurement:

 After incubation with the agonist (typically 30 minutes at room temperature), the reaction is
stopped, and the cells are lysed to release the intracellular cAMP.

e The concentration of cCAMP is measured using a competitive protein binding method, such as
a LANCE cAMP kit or an ELISA-based assay. These assays typically involve a competition
between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP
antibody.

4. Data Analysis:

e The amount of cCAMP produced is quantified, and the data is plotted as a dose-response
curve.

e The IC_50 value, which is the concentration of the antagonist that inhibits 50% of the
agonist-induced cAMP production, is determined from this curve.

Visualizations: Signaling Pathways and
Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams
have been generated using Graphviz.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by ST 1535.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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